2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde
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Overview
Description
2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde is a chemical compound with the molecular formula C₉H₁₄OS It is a thiolane derivative, which means it contains a five-membered ring with sulfur as one of the ring atoms
Preparation Methods
The synthesis of 2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylprop-2-en-1-yl bromide with thiolane-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide group is replaced by other nucleophiles like amines or thiols.
Addition: The double bond in the 2-methylprop-2-en-1-yl group can participate in addition reactions with electrophiles like halogens or acids.
Scientific Research Applications
2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of thiolane-based compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function. The thiolane ring can also interact with hydrophobic pockets in proteins, affecting their activity and stability.
Comparison with Similar Compounds
2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde can be compared with other thiolane derivatives, such as:
2-(2-Methylprop-2-en-1-yl)thiolane-2-methanol: This compound has a similar structure but with a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.
2-(2-Methylprop-2-en-1-yl)thiolane-2-carboxylic acid: The carboxylic acid derivative has different chemical properties and is used in different applications, such as in the synthesis of esters and amides.
2-(2-Methylprop-2-en-1-yl)thiolane-2-thiol: This thiol derivative has a thiol group instead of an aldehyde group, making it useful in thiol-disulfide exchange reactions and as a reducing agent.
Each of these compounds has unique properties and applications, highlighting the versatility of the thiolane ring system.
Biological Activity
2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde is a sulfur-containing organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure
The compound features a thiolane ring, which contributes to its unique chemical properties and biological interactions. Its structure can be represented as follows:
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests potential applications in pharmacology. Similar compounds have demonstrated various bioactivities, indicating that this compound might exhibit comparable effects.
1. Antimicrobial Activity
Compounds with similar structures have shown promising antimicrobial properties. For instance, studies indicate that sulfur-containing compounds can inhibit the growth of bacteria and fungi.
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
This compound | Candida albicans | TBD |
Case Study: A study evaluating the antimicrobial efficacy of thiolane derivatives found that certain analogs exhibited significant inhibition against Staphylococcus aureus, suggesting that this compound may also possess similar activity .
2. Antifungal Activity
The antifungal properties of this compound are hypothesized based on its structural analogs. Research has indicated that certain thiolane derivatives can disrupt fungal cell membranes.
Compound | Fungal Strain | MIC |
---|---|---|
This compound | Candida tropicalis | TBD |
Research Findings: A review highlighted the antifungal activity of sulfur-containing compounds, noting their effectiveness against various fungal pathogens .
3. Anticancer Activity
Initial studies suggest potential anticancer properties for this compound. The mechanism may involve apoptosis induction in cancer cells.
Case Study: In vitro studies on similar compounds have shown significant cytotoxicity against human cancer cell lines such as MCF-7 and H460, indicating a potential for further exploration of this compound's anticancer effects .
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes and membrane structures. For example:
- Antimicrobial Action: Disruption of bacterial cell wall synthesis.
- Antifungal Action: Inhibition of ergosterol biosynthesis in fungal membranes.
Properties
Molecular Formula |
C9H14OS |
---|---|
Molecular Weight |
170.27 g/mol |
IUPAC Name |
2-(2-methylprop-2-enyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C9H14OS/c1-8(2)6-9(7-10)4-3-5-11-9/h7H,1,3-6H2,2H3 |
InChI Key |
CIJFJCOALPAVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1(CCCS1)C=O |
Origin of Product |
United States |
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